3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride
Overview
Description
iMAC2 is a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). It is a di-bromocarbazole derivative with significant anti-apoptotic properties. This compound has been tested and validated in several mouse models of brain injury and neurodegeneration .
Preparation Methods
The preparation of iMAC2 involves a structural modification of its predecessor, iMAC1. The modification includes the replacement of a fluoride moiety with a hydroxyl group, resulting in a compound with higher lipophilicity and potency . The synthetic route typically involves the use of di-bromocarbazole as a starting material, followed by a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the transformations.
Chemical Reactions Analysis
iMAC2 undergoes various chemical reactions, including:
Oxidation: iMAC2 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also be reduced to form reduced derivatives.
Substitution: iMAC2 can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
iMAC2 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of mitochondrial apoptosis and the role of MAC in cell death.
Biology: iMAC2 is employed in research on neurodegenerative diseases and brain injuries, where it helps to understand the pathways involved in neuronal cell death.
Medicine: The compound has potential therapeutic applications in treating conditions associated with excessive apoptosis, such as neurodegenerative diseases and certain types of cancer.
Industry: iMAC2 is used in the development of new drugs and therapeutic agents targeting mitochondrial pathways
Mechanism of Action
iMAC2 exerts its effects through two primary mechanisms:
Blocking the relocation of the cytoplasmic Bax protein to mitochondria: This prevents the formation of the mitochondrial apoptosis-induced channel.
Disassembling Bax and Bak oligomers in the mitochondrial outer membrane: This action inhibits the release of cytochrome c, a key step in the apoptosis pathway.
Comparison with Similar Compounds
iMAC2 is unique compared to other similar compounds due to its higher lipophilicity and potency. Similar compounds include:
iMAC1: The predecessor of iMAC2, which has a fluoride moiety instead of a hydroxyl group.
Other di-bromocarbazole derivatives: These compounds share a similar core structure but differ in their functional groups and potency
iMAC2 stands out due to its enhanced ability to inhibit the mitochondrial apoptosis-induced channel and its potential therapeutic applications in neurodegenerative diseases and cancer.
Properties
IUPAC Name |
3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2FN3.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24;;/h1-4,9-10,15,23H,5-8,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCVUOLQOHIRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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